6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

Description

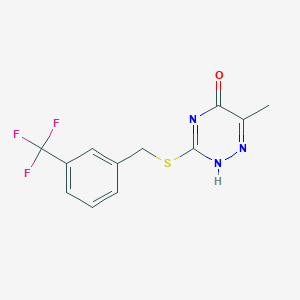

Structure and Key Features: The compound 6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by:

- A methyl group at position 6 of the triazinone core.

- A benzylthio substituent at position 3, modified with a trifluoromethyl group at the meta position of the benzyl ring.

Properties

IUPAC Name |

6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFATTZGGCBZYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Base Compatibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

Substitution: The benzyl thioether moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives and defluorinated products.

Substitution: Various substituted benzyl thioethers.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The trifluoromethyl group can improve the potency and selectivity of drugs, and the triazine ring is a common scaffold in many pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity and stability.

Mechanism of Action

The mechanism of action of 6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the triazine ring can interact with nucleophilic sites in biological molecules. The benzyl thioether moiety can also participate in various biochemical interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Metribuzin and Herbicidal Triazinones

Metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) is a well-studied triazinone herbicide ():

- Key Differences: Metribuzin has an amino group at position 4 and a tert-butyl group at position 6, contrasting with the target compound’s methyl group at position 6 and lack of an amino group. The methylthio substituent in metribuzin is simpler than the target compound’s trifluoromethyl-benzylthio group.

- Activity: Metribuzin inhibits photosynthesis in weeds (PSII inhibitor) with high water solubility (1.22 mg/L) and moderate soil persistence .

Antimicrobial Triazinone Derivatives

Schiff base derivatives of 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one () exhibit potent antibacterial and antifungal activities:

- Key Differences: These analogs retain an amino group at position 4 and a trifluoromethyl group at position 6, unlike the target compound. The target compound lacks the mercapto (-SH) group critical for Schiff base formation in antimicrobial derivatives.

- Activity :

Simpler Methylthio Analogs

6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one () provides a baseline for structure-activity comparisons:

- Key Differences :

- Replaces the benzylthio group with a methylthio substituent.

- Smaller substituent likely improves water solubility but reduces binding affinity to biological targets.

- Activity: Limited data on biological activity, but structural simplicity suggests lower potency compared to derivatives with complex substituents.

Research Findings and Mechanistic Insights

- Substituent Effects :

- Structural Limitations: The absence of an amino group in the target compound may limit its herbicidal activity, as seen in metribuzin’s reliance on this group for PSII binding .

Biological Activity

6-Methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one (CAS Number: 353260-82-9) is a novel compound with a unique chemical structure that incorporates a trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 301.29 g/mol. The compound's structure includes a triazine ring, which is pivotal in its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced potency in various biological assays. The presence of the thioether linkage and the triazine moiety in this compound suggests potential activities against multiple biological targets.

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may possess significant antitumor properties. For example:

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |

These findings indicate that the triazine scaffold can be crucial for cytotoxicity, particularly when combined with electron-donating groups like methyl or trifluoromethyl substituents .

Anticonvulsant Activity

The SAR analysis of related thiazole and triazine derivatives has shown promising anticonvulsant effects. Compounds that exhibit structural similarities often demonstrate efficacy in reducing seizure activity in preclinical models. The presence of specific functional groups can enhance their interaction with central nervous system targets.

Mechanistic Insights

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.

- Modulation of Cell Signaling Pathways : The trifluoromethyl group can influence receptor binding and downstream signaling cascades.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Anticancer Studies : A study evaluated a series of trifluoromethyl-containing triazines against various cancer cell lines, revealing that modifications at the benzyl position significantly impacted cytotoxicity.

- Neuropharmacology : Research into related thiazole derivatives indicated potential for treating epilepsy, suggesting that the incorporation of a trifluoromethyl group may enhance binding affinity to GABA receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.